molecular formula C16H14ClF3N2O2 B2802894 2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 1397189-79-5

2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2802894
CAS RN: 1397189-79-5
M. Wt: 358.75
InChI Key: YQPZMEWABQBLEM-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide” is a chemical compound with the molecular formula C10H9ClF3NO2 and a molecular weight of 267.63 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-3-ylmethyl group through an acetamide linkage . The presence of the trifluoromethyl group and the pyridine moiety may contribute to its unique physicochemical properties .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 267.63 . The SMILES string representation of its structure is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302) and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds, including “2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide”, will be discovered in the future .

properties

IUPAC Name

2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c1-24-14-5-4-12(7-13(14)16(18,19)20)22(15(23)8-17)10-11-3-2-6-21-9-11/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPZMEWABQBLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416833

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